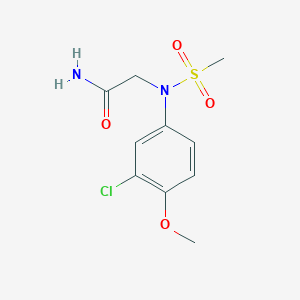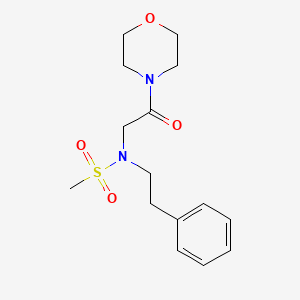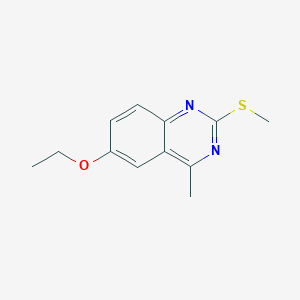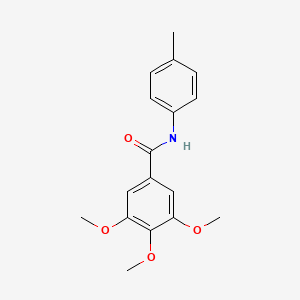
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of glycine receptor antagonists and has been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a glycine receptor antagonist, which means that it blocks the activity of glycine receptors in the brain. Glycine receptors are important for the regulation of neurotransmitters in the brain, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of glutamate, a neurotransmitter that is involved in the development of seizures. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been shown to increase the levels of GABA, another neurotransmitter that is important for the regulation of neuronal activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is that it has been extensively studied in animal models, which has provided a wealth of information about its potential therapeutic applications. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further development.
One limitation of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823. One potential direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to understand its mechanism of action and to identify potential side effects and drug interactions. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves several steps, including the reaction of 3-chloro-4-methoxybenzene with methylsulfonyl chloride to form N-(3-chloro-4-methoxyphenyl)methanesulfonamide. This intermediate is then reacted with glycine to form the final product, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-17-9-4-3-7(5-8(9)11)13(6-10(12)14)18(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYKDBEFQBXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)
![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)
![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)